Bienvenue dans la boutique en ligne BenchChem!

Herbacetin 3,8,4'-trimethyl ether

Flavonoid chemistry Structure-activity relationship Natural product authentication

This compound is the authenticated 3,8,4'-trimethyl ether of herbacetin, distinguished from tambulin (7,8,4'-isomer) and unsubstituted herbacetin by its specific O-methylation pattern. Essential for Potentilla viscosa chemotyping and SAR studies—the 8-methoxy group eliminates CYP450 inhibitory activity, making it a critical negative control. Predicted oral bioavailability of 54.29% supports in vivo studies. For research use only; not for human use.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 1570-09-8
Cat. No. B1590107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbacetin 3,8,4'-trimethyl ether
CAS1570-09-8
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC
InChIInChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15/h4-8,19-20H,1-3H3
InChIKeyRXQVMRRNRHSOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Herbacetin 3,8,4'-trimethyl ether (CAS 1570-09-8) Technical Baseline for Research Procurement


Herbacetin 3,8,4'-trimethyl ether (CAS 1570-09-8), also known as 5,7-dihydroxy-3,4',8-trimethoxyflavone or 3,8,4'-trimethylherbacetin, is an 8-O-methylated flavonoid with the molecular formula C18H16O7 and molecular weight 344.32 g/mol . It is a natural product isolated from plant sources such as Conyza stricta and Potentilla viscosa [1]. The compound is characterized by a highly hydrophobic nature (XLogP3 ~3.1) and low aqueous solubility (ESOL ~ -3.8) [2]. As a methylated derivative of the flavonol herbacetin, this compound represents a specific substitution pattern with methoxy groups at positions 3, 8, and 4', distinguishing it from other herbacetin methyl ethers and from the parent polyhydroxylated flavonoid [3].

Why Herbacetin 3,8,4'-trimethyl ether Cannot Be Substituted with Other Flavonoids in Research Protocols


Substituting Herbacetin 3,8,4'-trimethyl ether with unsubstituted herbacetin or other methylated flavonoid analogs (e.g., tambulin/herbacetin 7,8,4'-trimethyl ether) is scientifically invalid due to position-specific methylation that dictates both molecular recognition and ADMET properties. The 3-, 8-, and 4'-O-methylation pattern in this compound eliminates key hydrogen bond donor sites present in herbacetin (which bears five free hydroxyl groups), thereby altering solubility, membrane permeability, and target binding kinetics [1]. Structure-activity relationship (SAR) studies on herbacetin derivatives have demonstrated that hydroxyl groups at positions 4, 6, and 8 are essential for CYP450 inhibitory effects, suggesting that methylation at position 8 in this compound would abrogate that particular activity while potentially conferring distinct biological profiles [2]. Furthermore, the regioisomeric tambulin (7,8,4'-trimethyl ether) differs in the position of methylation, which impacts its interaction with biological targets and its metabolic stability [3]. Therefore, precise structural identity is non-negotiable for reproducible research outcomes.

Quantitative Differentiation Evidence for Herbacetin 3,8,4'-trimethyl ether Against Comparators


Positional Methylation Pattern: A Key Structural Differentiator from Tambulin and Herbacetin

Herbacetin 3,8,4'-trimethyl ether (CAS 1570-09-8) is distinguished from the regioisomeric tambulin (herbacetin 7,8,4'-trimethyl ether, CAS 571-72-2) by the position of the methoxy group on the A-ring: at C3 in the target compound versus C7 in tambulin [1]. This positional difference results in distinct hydrogen bond donor/acceptor profiles: the target compound retains free hydroxyls at C5 and C7, whereas tambulin has free hydroxyls at C3 and C5 [2]. Compared to the parent herbacetin (which has hydroxyl groups at C3, C5, C7, C8, and C4'), the target compound has three methylated positions, reducing the hydrogen bond donor count from 5 to 2 [3].

Flavonoid chemistry Structure-activity relationship Natural product authentication

Predicted ADMET Profile: Differentiated Oral Bioavailability vs. Herbacetin

In silico ADMET predictions using admetSAR 2.0 indicate that Herbacetin 3,8,4'-trimethyl ether has a predicted human oral bioavailability probability of 54.29%, with high predicted human intestinal absorption (94.17%) and Caco-2 permeability (78.27%) [1]. In contrast, the parent compound herbacetin is reported to have low oral bioavailability in preclinical studies, with a review noting that 'the bioavailability of herbacetin is low' [2]. The target compound's three methoxy groups increase lipophilicity (XLogP3 ~3.1) relative to the more hydrophilic herbacetin (XLogP3 ~1.8), enhancing membrane permeability while reducing aqueous solubility [3].

ADMET prediction Drug-likeness Pharmacokinetics

CYP450 Inhibition Profile: Class-Level Differentiation from Polyhydroxylated Flavonoids

Structure-activity relationship (SAR) analysis of herbacetin's CYP450 inhibitory activity revealed that the 4-, 6-, and 8-hydroxyl groups are essential for potent CYP inhibition (IC50 < 10 µM for CYP3A4, CYP2B6, CYP2C9, CYP2D6, and CYP2E1) [1]. Herbacetin 3,8,4'-trimethyl ether, which is methylated at the 8-position, lacks the free 8-hydroxyl group identified as essential, thereby predicting a markedly reduced CYP inhibitory profile compared to herbacetin . This SAR-based inference is further supported by the general principle that O-methylation of flavonoids reduces CYP inhibitory potency due to decreased hydrogen bonding capacity with the heme iron and active site residues [2].

Drug metabolism CYP inhibition Flavonoid SAR

Natural Occurrence in Potentilla viscosa: A Distinctive Phytochemical Source Marker

Herbacetin 3,8,4'-trimethyl ether was isolated and identified as one of eight compounds from the aerial parts of Potentilla viscosa, alongside 3,8-dimethylherbacetin, 6-methylapigenin, and ursolic acid [1]. Notably, this was the first report of these compounds from P. viscosa. In contrast, tambulin (herbacetin 7,8,4'-trimethyl ether) has been reported from different plant sources including Cyanostegia angustifolia and Muntingia calabura . The distinct botanical distribution of these regioisomers supports their use as chemotaxonomic markers and as authentic reference standards for phytochemical analysis.

Phytochemistry Natural product isolation Chemotaxonomy

High-Value Application Scenarios for Herbacetin 3,8,4'-trimethyl ether (CAS 1570-09-8)


Reference Standard for Phytochemical Authentication of Potentilla Species

Researchers conducting chemotaxonomic studies or quality control analyses of Potentilla viscosa and related Rosaceae species require authenticated Herbacetin 3,8,4'-trimethyl ether as a reference standard. This compound serves as a specific marker for Potentilla species, having been first reported from P. viscosa alongside 3,8-dimethylherbacetin [1]. Its procurement ensures accurate identification and quantification in HPLC-UV or LC-MS workflows, distinguishing Potentilla extracts from those of other genera that contain regioisomeric tambulin.

Structure-Activity Relationship (SAR) Studies of Flavonoid Methylation Effects

This compound provides a defined methylation pattern (3-, 8-, and 4'-O-methyl) that is essential for SAR studies investigating how O-methylation alters flavonoid bioactivity. The presence of methoxy groups at these specific positions enables direct comparison with the parent herbacetin (fully hydroxylated) and with tambulin (7,8,4'-trimethyl ether) to elucidate the functional consequences of individual hydroxyl group methylation on target binding, metabolic stability, and cellular uptake [2].

In Vivo Pharmacokinetic Studies Requiring Improved Oral Bioavailability

Based on admetSAR 2.0 predictions, Herbacetin 3,8,4'-trimethyl ether exhibits a predicted human oral bioavailability probability of 54.29%, compared to the reported low bioavailability of herbacetin [3][4]. Researchers designing in vivo efficacy studies of methylated flavonoids should procure this compound to test the hypothesis that O-methylation enhances systemic exposure, thereby enabling more robust pharmacodynamic assessments without the confounding factor of poor absorption.

Natural Product Library Screening for Selective Kinase or CYP Inhibition

Given the SAR-based inference that the 8-methoxy group eliminates the essential 8-hydroxyl required for broad CYP450 inhibition, this compound is a candidate for screening campaigns seeking flavonoid analogs with reduced CYP liabilities [5]. It may also serve as a negative control in studies validating herbacetin's CYP inhibitory activity, providing a structurally similar but functionally distinct comparator.

Quote Request

Request a Quote for Herbacetin 3,8,4'-trimethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.